molecular formula C9H14N2O2 B14872847 (5-Morpholinofuran-2-yl)methanamine

(5-Morpholinofuran-2-yl)methanamine

Cat. No.: B14872847
M. Wt: 182.22 g/mol
InChI Key: ILEAZWGKHMYEPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-Morpholinofuran-2-yl)methanamine is an organic compound characterized by the presence of a morpholine ring attached to a furan ring, with a methanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-Morpholinofuran-2-yl)methanamine typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds in the presence of an acid catalyst.

    Introduction of the Morpholine Ring: The morpholine ring can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the furan ring is replaced by a morpholine group.

    Attachment of the Methanamine Group: The methanamine group can be introduced through reductive amination, where an aldehyde or ketone precursor is reacted with ammonia or an amine in the presence of a reducing agent.

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions such as:

    Catalysts: Use of acid or base catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to dissolve reactants and facilitate reactions.

    Temperature and Pressure: Control of temperature and pressure to ensure optimal yields and purity.

Chemical Reactions Analysis

Types of Reactions: (5-Morpholinofuran-2-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms, such as alcohols or amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: Formation of furan-2-carboxylic acid derivatives.

    Reduction: Formation of furan-2-ylmethanol derivatives.

    Substitution: Formation of various substituted furan derivatives.

Scientific Research Applications

(5-Morpholinofuran-2-yl)methanamine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of (5-Morpholinofuran-2-yl)methanamine involves its interaction with specific molecular targets and pathways. For example:

    Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, modulating their activity.

    Pathways: The compound may influence signaling pathways, metabolic pathways, or gene expression, leading to various biological effects.

Comparison with Similar Compounds

(5-Morpholinofuran-2-yl)methanamine can be compared with other similar compounds, such as:

    (5-Morpholinofuran-2-yl)methanol: Similar structure but with a hydroxyl group instead of a methanamine group.

    (5-Morpholinofuran-2-yl)acetic acid: Similar structure but with a carboxylic acid group instead of a methanamine group.

Uniqueness: The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C9H14N2O2

Molecular Weight

182.22 g/mol

IUPAC Name

(5-morpholin-4-ylfuran-2-yl)methanamine

InChI

InChI=1S/C9H14N2O2/c10-7-8-1-2-9(13-8)11-3-5-12-6-4-11/h1-2H,3-7,10H2

InChI Key

ILEAZWGKHMYEPU-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=CC=C(O2)CN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.